molecular formula C24H24N2O4S B3535524 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B3535524
M. Wt: 436.5 g/mol
InChI Key: GEEUVWOOMIXTJG-LICLKQGHSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide typically involves multiple steps. One common synthetic route includes the reaction of 4-{[benzyl(methyl)amino]sulfonyl}phenylamine with 3-(4-methoxyphenyl)acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide can be compared with other similar compounds, such as:

    N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-hydroxyphenyl)acrylamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-chlorophenyl)acrylamide:

    N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide: The nitro group introduces additional reactivity, making this compound useful in different synthetic applications.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-26(18-20-6-4-3-5-7-20)31(28,29)23-15-11-21(12-16-23)25-24(27)17-10-19-8-13-22(30-2)14-9-19/h3-17H,18H2,1-2H3,(H,25,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEUVWOOMIXTJG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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